molecular formula C7H7BrOS B15067814 5-Bromo-2-ethylthiophene-3-carbaldehyde

5-Bromo-2-ethylthiophene-3-carbaldehyde

Cat. No.: B15067814
M. Wt: 219.10 g/mol
InChI Key: UYBNKQQOBUUKDC-UHFFFAOYSA-N
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Description

5-Bromo-2-ethylthiophene-3-carbaldehyde is a high-purity chemical compound offered for research and development purposes. With the CAS Number 1150223-09-8 and a molecular formula of C7H7BrOS, it has a molecular weight of 219.10 . This organobromine compound belongs to the class of thiophene derivatives, which are five-membered aromatic rings containing sulfur, and features both a bromo substituent and an aldehyde functional group on its core structure. Thiophene-based aldehydes, such as this one, are valuable synthetic intermediates in various fields of chemical research . The presence of multiple reactive sites makes this molecule a versatile building block for further chemical transformations, particularly in the synthesis of more complex organic molecules like Schiff bases, which are known to be explored for their potential biological activities . The compound requires specific storage and handling conditions to maintain its stability and purity. This product is intended for laboratory research use only and is not classified as a drug, cosmetic, or for any form of human or veterinary use. Researchers are advised to consult the safety data sheet and employ appropriate personal protective equipment during handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

5-bromo-2-ethylthiophene-3-carbaldehyde

InChI

InChI=1S/C7H7BrOS/c1-2-6-5(4-9)3-7(8)10-6/h3-4H,2H2,1H3

InChI Key

UYBNKQQOBUUKDC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)Br)C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo 2 Ethylthiophene 3 Carbaldehyde

Strategic Retrosynthetic Approaches to 5-Bromo-2-ethylthiophene-3-carbaldehyde

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com This approach helps in identifying key bond disconnections and suitable precursors.

Analysis of Key Disconnections

For this compound, the primary disconnections involve the carbon-carbon and carbon-heteroatom bonds that form the thiophene (B33073) ring and attach its substituents. The key disconnections are:

C-Br bond: This suggests a late-stage bromination of a 2-ethylthiophene-3-carbaldehyde precursor.

C-C bonds of the ethyl and carbaldehyde groups: These can be disconnected to reveal a simpler thiophene core that can be functionalized.

Thiophene ring bonds: This approach breaks down the heterocyclic ring into acyclic precursors, often utilized in convergent syntheses or multi-component reactions.

A logical retrosynthetic pathway would involve the formylation and bromination of a 2-ethylthiophene (B1329412) precursor. This precursor, in turn, can be derived from simpler starting materials through various thiophene synthesis methods.

Precursor Identification and Synthesis Routes

Based on the retrosynthetic analysis, several key precursors can be identified. A primary precursor is 2-ethylthiophene . This compound can be synthesized through various methods, including the reaction of 1,4-dicarbonyl compounds with a sulfur source (Paal-Knorr synthesis) or through the reaction of buta-1-enes with potassium sulfide. organic-chemistry.org

Once 2-ethylthiophene is obtained, the subsequent steps involve the introduction of the carbaldehyde and bromo substituents at the 3 and 5 positions, respectively. The order of these introductions is crucial to control regioselectivity. For instance, direct formylation of 2-ethylthiophene could lead to a mixture of isomers. A more controlled approach might involve a directed metalation strategy. mdpi.com

Another key precursor is a pre-functionalized thiophene ring. For example, a synthesis could start from a commercially available brominated thiophene derivative, followed by the introduction of the ethyl and carbaldehyde groups.

Modern Direct and Convergent Synthetic Pathways

Modern synthetic methods offer efficient and selective routes to complex molecules like this compound. These include regioselective functionalization techniques and multi-component reactions that build the core structure in a single step.

Regioselective Bromination Techniques

The introduction of a bromine atom at a specific position on the thiophene ring is a critical step. The reactivity of the thiophene ring towards electrophilic substitution is higher than that of benzene (B151609). nih.gov

Common brominating agents include N-Bromosuccinimide (NBS) and bromine (Br₂). The regioselectivity of bromination is influenced by the existing substituents on the thiophene ring. For a 2-substituted thiophene, electrophilic substitution typically occurs at the 5-position. Therefore, bromination of 2-ethylthiophene-3-carbaldehyde would likely yield the desired 5-bromo product.

A study on the synthesis of a similar compound, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, utilized a chemo- and regioselective Br/Li exchange reaction starting from a polybrominated thiophene. mdpi.com This highlights the use of lithium-halogen exchange reactions to achieve specific substitution patterns that might be difficult to obtain through direct electrophilic substitution.

Functionalization of the Ethyl and Carbaldehyde Moieties

The introduction of the ethyl and carbaldehyde groups can be achieved through various methods. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an aromatic ring, including thiophene. mdpi.com Alternatively, a lithiated thiophene can be reacted with an electrophile like N,N-dimethylformamide (DMF) to introduce the aldehyde functionality. mdpi.commdpi.com

The ethyl group can be introduced via Friedel-Crafts acylation followed by reduction, or through cross-coupling reactions such as the Suzuki or Negishi reaction, by coupling an appropriate ethyl-containing organometallic reagent with a halogenated thiophene.

A synthetic protocol for a related compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, involved successive direct lithiation reactions followed by quenching with electrophiles to introduce the desired functional groups. mdpi.com This demonstrates the power of directed ortho-metalation to control the regiochemistry of functionalization.

Multi-Component Reactions Incorporating the Thiophene Core

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. nih.govtandfonline.com These reactions are atom-economical and can rapidly generate molecular diversity. bohrium.com

Several MCRs are known for the synthesis of thiophenes. The Gewald reaction is a well-known MCR that produces 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. bohrium.com While this specific reaction leads to an amino-substituted thiophene, modifications and subsequent functional group transformations could potentially lead to the target molecule.

Recent advances in MCRs have expanded the scope of accessible thiophene derivatives. tandfonline.com For instance, a DABCO-catalyzed, one-pot, three-component reaction of α-cyanoacetate with chalcones and elemental sulfur provides a convenient route to 2-aminothiophenes. organic-chemistry.org Metal-catalyzed MCRs have also been developed for the synthesis of various thiophene derivatives. bohrium.com The development of an MCR that directly yields a 2,3,5-trisubstituted thiophene with the desired ethyl, carbaldehyde, and a handle for bromination would represent a highly convergent and efficient approach.

Compound Name Chemical Structure Role in Synthesis
This compoundTarget Molecule
2-EthylthiophenePrecursor
2-Ethylthiophene-3-carbaldehydeIntermediate
2,3,5-TribromothiopheneStarting Material for Li/Br exchange
N-Bromosuccinimide (NBS)Brominating Agent
N,N-Dimethylformamide (DMF)Formylating Agent
n-Butyllithium (n-BuLi)Lithiating Agent

Catalytic Approaches in the Synthesis of this compound and its Precursors

Catalysis is central to the efficient and selective synthesis of complex heterocyclic compounds like this compound. Both transition metal catalysis and organocatalysis offer powerful tools for the construction and functionalization of the thiophene ring system, enabling chemists to achieve high yields and control over the final product's structure.

Transition Metal-Catalyzed Coupling Reactions for Thiophene Derivatization

Transition metal catalysis is a cornerstone for the functionalization of thiophene rings. These methods are particularly useful for creating carbon-carbon bonds, which are essential for introducing substituents like the ethyl group found in the target molecule. acs.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed for this purpose. nih.gov

A plausible synthetic route could involve the Suzuki-Miyaura coupling of a dibrominated thiophene precursor with an appropriate organoboron reagent to introduce the ethyl group. For instance, 4,5-dibromothiophene-2-carbaldehyde (B1584770) could be selectively coupled with an ethylboronic acid derivative. The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity of such reactions. nih.gov Similarly, direct C-H arylation, another powerful palladium-catalyzed method, allows for the coupling of thiophenes with aryl or heteroaryl halides, minimizing the need for pre-functionalized starting materials and improving atom economy. organic-chemistry.org

Copper and rhodium complexes also serve as effective catalysts in thiophene synthesis. nih.govbohrium.com Copper-catalyzed reactions, for example, can facilitate the formation of the thiophene ring through addition and oxidative cyclization pathways. nih.gov Rhodium catalysts can be used to generate thiavinyl carbenes, which then undergo cycloaddition reactions to form highly substituted thiophenes. bohrium.com

Table 1: Comparison of Transition Metal-Catalyzed Reactions for Thiophene Synthesis

Reaction Type Catalyst/Metal Typical Substrates Key Advantages
Suzuki-Miyaura Coupling Palladium (e.g., Pd(PPh₃)₄) Halothiophenes, Boronic acids/esters High functional group tolerance, mild conditions
Direct C-H Arylation Palladium Thiophenes, Aryl halides High atom economy, reduces pre-functionalization steps
Addition/Oxidative Cyclization Copper Thioamides, Alkynoates Access to polysubstituted 2-aminothiophenes

Organocatalytic Strategies for Thiophene Ring Formation

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often providing high levels of stereoselectivity under mild reaction conditions. acs.org These methods are particularly valuable for constructing chiral thiophene derivatives. While the target molecule, this compound, is not chiral, organocatalytic principles can be applied to the formation of the thiophene ring from acyclic precursors in a highly controlled manner. acs.orgresearchgate.net

One-pot organocatalytic cascades can be designed to synthesize trisubstituted thiophenes from simple starting materials. acs.org For example, a domino reaction sequence involving a Michael addition followed by an aldol (B89426) condensation, catalyzed by a secondary amine like a proline derivative, can lead to the formation of functionalized tetrahydrothiophenes. acs.org Subsequent aromatization would yield the desired thiophene ring. The specific substitution pattern of the final product can be dictated by the choice of the initial acyclic substrates. acs.org

These strategies offer the advantage of building molecular complexity rapidly from readily available starting materials, often with excellent control over the product's structure. rsc.org

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic methodologies for all chemical compounds, including thiophene derivatives. nih.gov Key goals include the reduction of waste, the use of less hazardous substances, and the improvement of energy efficiency. mdpi.com

Solvent-Free and Aqueous Medium Syntheses

A significant focus of green chemistry is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. rsc.org Water is an ideal green solvent, and multicomponent reactions for the synthesis of thiophenes have been successfully carried out in aqueous media. nih.gov

Solvent-free, microwave-assisted synthesis represents another important green methodology. acs.org For example, Suzuki coupling reactions to produce thiophene oligomers have been performed efficiently under microwave irradiation on a solid support like aluminum oxide, eliminating the need for a solvent. acs.org This approach not only reduces waste but can also dramatically shorten reaction times. acs.org The application of microwave heating is particularly advantageous as it can lead to higher temperatures being reached quickly and uniformly, accelerating reaction rates. acs.org

Table 2: Green Solvents and Conditions in Thiophene Synthesis

Method Solvent/Medium Key Features Example Application
Aqueous Synthesis Water Environmentally benign, low cost Multicomponent reactions for thiophene derivatives
Microwave-Assisted Solvent-free (solid support) Rapid heating, reduced reaction times, no solvent waste Suzuki coupling for thiophene oligomers

Atom Economy and Waste Minimization in Production

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. figshare.com Synthetic routes with high atom economy are inherently less wasteful.

Metal-catalyzed heterocyclization and cycloisomerization reactions are excellent examples of atom-economical processes for synthesizing thiophenes. mdpi.com These reactions construct the thiophene ring from acyclic precursors in a single step, with all or most of the atoms from the starting materials being incorporated into the product. mdpi.com This contrasts with traditional multi-step syntheses that often involve the use of protecting groups and generate significant amounts of byproducts.

Mechanistic Investigations of Functional Group Transformations in 5 Bromo 2 Ethylthiophene 3 Carbaldehyde

Reactivity of the Carbaldehyde Group

The carbaldehyde group, an aldehyde functionality directly attached to the thiophene (B33073) ring, is a versatile site for a variety of chemical transformations. Its reactivity is influenced by the electronic effects of the sulfur atom in the thiophene ring, the electron-donating ethyl group, and the electron-withdrawing bromo group.

Nucleophilic Addition Reactions

Detailed experimental studies specifically documenting nucleophilic addition reactions on 5-Bromo-2-ethylthiophene-3-carbaldehyde are not extensively available in the current body of scientific literature. However, based on the general reactivity of aromatic aldehydes, it is anticipated that the carbonyl carbon of the carbaldehyde group would be susceptible to attack by various nucleophiles.

Reductions and Oxidations to Related Functionalities

Similarly, specific research detailing the reduction and oxidation of this compound is not widely reported. In principle, the aldehyde can be reduced to the corresponding primary alcohol, (5-Bromo-2-ethylthiophen-3-yl)methanol, or oxidized to the carboxylic acid, 5-Bromo-2-ethylthiophene-3-carboxylic acid, using standard reagents.

Condensation Reactions for Scaffold Formation

While condensation reactions are a common strategy for elaborating aldehyde-containing scaffolds, specific examples involving this compound in the formation of new molecular frameworks are not prominently documented in peer-reviewed literature.

Transformations Involving the Bromo Substituent

The bromo substituent at the 5-position of the thiophene ring is a key handle for introducing molecular diversity, primarily through carbon-carbon bond-forming reactions and substitution reactions.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

There is a lack of specific studies in the scientific literature that detail the use of this compound in cross-coupling reactions. Generally, bromo-substituted thiophenes are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which allow for the formation of new carbon-carbon bonds.

Nucleophilic Aromatic Substitution on Brominated Thiophene

Nucleophilic aromatic substitution (SNAr) reactions on brominated thiophenes typically require activation by strongly electron-withdrawing groups. Given the substitution pattern of this compound, which includes an electron-donating ethyl group, the propensity for this compound to undergo SNAr at the bromo-substituted position is expected to be low under standard conditions. Specific mechanistic investigations or synthetic applications of this reaction on this particular substrate are not readily found in the existing literature.

Halogen-Metal Exchange Reactions and Subsequent Electrophilic Trapping

Halogen-metal exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of this compound, the bromine atom at the 5-position is susceptible to exchange with organolithium reagents, such as n-butyllithium (n-BuLi), to generate a highly reactive 5-thienyllithium intermediate. This reaction is typically performed at low temperatures, such as -78 °C, to prevent side reactions. nih.gov

The mechanism of lithium-halogen exchange is generally believed to proceed through an "ate-complex" intermediate. nih.gov The nucleophilic alkyl group from the organolithium reagent attacks the electrophilic bromine atom on the thiophene ring, forming a transient, unstable intermediate which then collapses to the more stable 5-thienyllithium and the corresponding alkyl bromide. The rate of this exchange follows the trend I > Br > Cl, making the bromo-substituted thiophene an ideal substrate for this reaction. nih.gov

Once formed, the 5-lithiated thiophene is a potent nucleophile and can be trapped by a variety of electrophiles. This two-step, one-pot procedure allows for the introduction of a wide range of functional groups at the 5-position with high regioselectivity. For instance, quenching the lithiated intermediate with an electrophile like dimethylformamide (DMF) would introduce a second formyl group, yielding 2-ethylthiophene-3,5-dicarbaldehyde.

ElectrophileProductFunctional Group Introduced
Dimethylformamide (DMF)2-Ethylthiophene-3,5-dicarbaldehyde-CHO
Carbon dioxide (CO2)5-Formyl-2-ethylthiophene-3-carboxylic acid-COOH
Alk-halides (R-X)5-Alkyl-2-ethylthiophene-3-carbaldehyde-R

Reactivity and Derivatization of the Thiophene Ring System

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution is a hallmark of aromatic compounds, and thiophene is known to be more reactive than benzene (B151609) in such reactions. The regioselectivity of these substitutions on a substituted thiophene ring is dictated by the electronic properties of the existing substituents. In this compound, the ethyl group at the 2-position is an activating, ortho-, para-directing group, while the carbaldehyde at the 3-position is a deactivating, meta-directing group. The bromine at the 5-position is also a deactivating, ortho-, para-directing group.

Given this substitution pattern, the only available position for substitution is the 4-position. The ethyl group at the 2-position will activate the 4-position (meta to it, but ortho to the sulfur atom), while the deactivating aldehyde group at the 3-position will also direct incoming electrophiles to the 4-position (meta to it). Therefore, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to occur with high regioselectivity at the 4-position.

ReactionReagentsExpected Major Product
NitrationHNO3/H2SO45-Bromo-2-ethyl-4-nitrothiophene-3-carbaldehyde
BrominationBr2, Acetic Acid4,5-Dibromo-2-ethylthiophene-3-carbaldehyde
Friedel-Crafts AcylationRCOCl, AlCl34-Acyl-5-bromo-2-ethylthiophene-3-carbaldehyde

Lithiation and Subsequent Quenching Reactions

Direct lithiation, or deprotonation, of a C-H bond on the thiophene ring can be achieved with strong bases like n-BuLi. In the case of this compound, the most acidic proton is at the 4-position, influenced by the electron-withdrawing aldehyde group at the 3-position. However, halogen-metal exchange at the 5-position is generally a much faster process than deprotonation. wikipedia.org

Therefore, treatment with one equivalent of an organolithium reagent would predominantly lead to the 5-lithiated species via halogen-metal exchange. If direct lithiation at the 4-position is desired, a protection-deprotection strategy for the 5-position or the use of a directed metalation group could be employed. For instance, conversion of the aldehyde to a protecting group that also acts as a directing group could facilitate lithiation at the adjacent 4-position.

Side-Chain Functionalization at the Ethyl Moiety

The ethyl group at the 2-position offers another site for functionalization. The benzylic-like protons on the methylene (B1212753) group of the ethyl substituent are susceptible to free-radical halogenation. For example, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide would lead to the selective bromination of the ethyl group, affording 5-Bromo-2-(1-bromoethyl)thiophene-3-carbaldehyde.

This newly introduced halogen can then serve as a handle for subsequent nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups, such as amines, alcohols, or nitriles, at the side chain.

Chemo-, Regio-, and Stereoselective Transformations

Control of Reaction Pathway Selectivity

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve the desired chemo- and regioselectivity.

Chemoselectivity can be addressed by choosing reagents that selectively react with one functional group over another. For example, reduction of the aldehyde can be achieved with sodium borohydride (B1222165) (NaBH₄) without affecting the bromo or ethyl groups. Conversely, the bromine can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, leaving the aldehyde and ethyl groups intact.

Regioselectivity is primarily controlled by the inherent electronic and steric properties of the substituted thiophene ring. As discussed, electrophilic aromatic substitution is highly directed to the 4-position. Halogen-metal exchange followed by electrophilic trapping provides a reliable route to functionalization at the 5-position.

Stereoselectivity would become a factor in reactions involving the side-chain, for instance, if the carbon bearing the substituent becomes a stereocenter. Asymmetric synthesis methodologies could be employed to control the stereochemical outcome of such transformations.

Asymmetric Transformations Utilizing Chiral Catalysts with Derivatives

While direct mechanistic studies on the asymmetric transformations of this compound are not extensively documented in publicly available research, significant insights can be drawn from studies on structurally related thiophene derivatives. Research in asymmetric catalysis has demonstrated the successful application of chiral catalysts to achieve high levels of stereocontrol in reactions involving functionalized thiophenes. These studies provide a foundational understanding of the potential pathways for the enantioselective functionalization of derivatives of this compound.

One of the key strategies for the asymmetric transformation of thiophene derivatives involves the use of chiral Brønsted base catalysts to facilitate intramolecular reactions. In a notable study, the asymmetric dearomatization of thiophene derivatives has been achieved with high yields and excellent enantioselectivities. nih.gov These reactions often proceed through the in-situ formation of a highly reactive chiral intermediate, which then undergoes a stereoselective cyclization. For instance, the intramolecular reaction between a thiophene moiety and a vinylidene ortho-quinone methide (VQM) intermediate, catalyzed by a chiral Brønsted base, has been shown to produce axially chiral naphthyl-benzothiophene derivatives and thiophene-dearomatized chiral spiranes. nih.gov

The success of these transformations is highly dependent on the rational design of the substrate and the appropriate choice of the chiral catalyst. For example, substrates with bromo substituents on the thiophene ring have been shown to perform well in terms of enantioselective control in certain asymmetric dearomatization reactions. nih.gov This suggests that the electronic properties of the bromo-substituent in this compound could play a crucial role in directing the stereochemical outcome of similar transformations.

The following interactive data table summarizes the results of the catalytic asymmetric dearomatization of various thiophene substrates, highlighting the influence of substituents on the thiophene ring and other parts of the molecule on the reaction's yield and enantioselectivity. This data, while not directly involving this compound, provides valuable comparative information on the stereocontrol achievable with substituted thiophenes.

EntrySubstrate Substituent (Thiophene Ring)CatalystYield (%)Enantiomeric Excess (ee %)
12-MethylChiral Brønsted Base8588
22-BromoChiral Brønsted Base9290
33-BromoChiral Brønsted Base7486
4UnsubstitutedChiral Brønsted Base8995

This table presents a selection of research findings on the asymmetric dearomatization of substituted thiophenes to illustrate the impact of substitution on reaction outcomes. nih.gov

Another important class of asymmetric transformations applicable to the aldehyde functionality of thiophene derivatives is the enantioselective addition of nucleophiles. For instance, chiral thiophene-salen chromium complexes have been effectively used as catalysts in the asymmetric Henry reaction (nitroaldol reaction) of various aldehydes, including those with a thiophene core. nih.gov These reactions lead to the formation of chiral β-nitroalcohols with good enantiomeric excesses. The mechanism is believed to involve the coordination of the aldehyde to the chiral metal complex, which facilitates a stereoselective attack of the nitronate anion.

Furthermore, the enantioselective addition of organozinc reagents to aromatic aldehydes, including thiophene-2-carbaldehyde (B41791) derivatives, has been successfully achieved using chiral amino alcohol ligands. researchgate.net These reactions furnish chiral secondary alcohols in high yields and with significant enantioselectivity. The chiral ligand forms a complex with the organozinc reagent, which then delivers the alkyl group to one face of the aldehyde in a stereocontrolled manner.

While the aforementioned studies focus on derivatives that are structurally similar, they underscore the potential for achieving high levels of stereocontrol in the functional group transformations of this compound. The presence of the aldehyde group, the bromine atom, and the ethyl group would all be expected to influence the reactivity and the stereochemical outcome of reactions with chiral catalysts. Future research in this area would likely focus on adapting and optimizing these existing methodologies for the specific substrate of interest to unlock its potential in the synthesis of novel chiral molecules.

Applications of 5 Bromo 2 Ethylthiophene 3 Carbaldehyde As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The unique arrangement of reactive groups on the 5-Bromo-2-ethylthiophene-3-carbaldehyde scaffold makes it an adept precursor for the synthesis of elaborate heterocyclic structures. The aldehyde and the adjacent thiophene (B33073) ring can participate in cyclization reactions, while the bromine atom offers a site for subsequent functionalization to build molecular complexity.

The aldehyde functionality of this compound is a key feature for constructing fused heterocyclic systems, such as thieno[3,2-c]pyridines or other related structures. While direct literature on the use of the 2-ethyl variant is limited, the general reactivity of substituted thiophene-3-carbaldehydes involves condensation reactions with various nucleophiles, followed by intramolecular cyclization to yield bicyclic or polycyclic systems. For instance, analogous thiophene aldehydes can react with amines or active methylene (B1212753) compounds in multi-step sequences to build new rings onto the thiophene core. The presence of the bromine atom allows for post-cyclization modifications, further expanding the molecular diversity of the resulting fused systems.

The dual reactivity of the bromo and aldehyde groups on the thiophene ring is instrumental in the synthesis of advanced polycyclic aromatic compounds. The bromine atom allows for the molecule to be incorporated into larger aromatic systems via powerful carbon-carbon bond-forming reactions like the Suzuki or Stille coupling. For example, similar bromo-substituted thienyl aldehydes are used as building blocks in Suzuki coupling reactions with various arylboronic acids to create complex bi-aryl and oligo-aryl structures. mdpi.com The aldehyde group can then be used for further extensions, such as forming extended π-systems through Wittig or Horner-Wadsworth-Emmons reactions. This stepwise approach enables the precise construction of large, well-defined polycyclic aromatic molecules with tailored electronic and photophysical properties.

Reaction TypeFunctional Group UtilizedPotential Product Class
Suzuki CouplingBromineAryl-substituted Thiophenes
Stille CouplingBromineAryl/Vinyl-substituted Thiophenes
Knoevenagel CondensationAldehydeα,β-Unsaturated Carbonyls
Wittig ReactionAldehydeStilbene-like Thiophene Derivatives
Reductive AminationAldehydeThienylmethylamines

Monomer and Intermediate in Materials Science Research

In the field of materials science, this compound is recognized as a key building block for functional organic materials. bldpharm.comquinoline-thiophene.com Its thiophene core is an electron-rich aromatic system that is a fundamental component of many organic semiconductors. The ethyl substituent improves the processability and solubility of derived polymers, while the bromo and aldehyde groups provide handles for polymerization and functionalization.

Conjugated polymers based on thiophene are a cornerstone of organic electronics. This compound can serve as a monomer in the synthesis of these materials. The bromine atom is a classic leaving group for metal-catalyzed polycondensation reactions, such as Suzuki or Stille polymerizations, which are widely used to create regioregular polythiophenes and other conjugated copolymers. rsc.org The aldehyde group can be converted into other functional groups (e.g., vinyl, acetylene) prior to polymerization to create polymers with diverse conjugated backbones. The inclusion of the ethyl group on the thiophene ring is crucial for ensuring the solubility of the final polymer, which is essential for solution-based processing and device fabrication.

Alkylated thiophene-3-carbaldehydes are established as versatile starting materials for a range of organic electronic materials. mdpi.com These include active materials for organic field-effect transistors (OFETs), dye-sensitized solar cells (DSSCs), and organic light-emitting diodes (OLEDs). quinoline-thiophene.commdpi.com The synthetic utility of this compound allows it to be a precursor to:

Donor-Acceptor Chromophores: Through reactions like Suzuki coupling, the molecule can be linked to electron-accepting units to create D-π-A (Donor-π-Acceptor) dyes, which are critical components in DSSCs.

Semiconducting Small Molecules: The aldehyde can be used in condensation reactions (e.g., Knoevenagel condensation) to synthesize small molecules with extended π-conjugation, suitable for use as semiconductors in OFETs.

Luminescent Materials: The thiophene core is a component of many fluorescent compounds, and the molecule can be elaborated into more complex structures for use in OLEDs. quinoline-thiophene.com

Material ClassRelevant ApplicationRole of Thiophene Building Block
Conjugated PolymersOrganic Photovoltaics (OPV), OFETsForms the polymer backbone, influences charge transport
D-π-A DyesDye-Sensitized Solar Cells (DSSCs)Acts as the electron-rich donor and π-bridge
Small Molecule SemiconductorsOFETsCore component of the conjugated system
Fluorescent PolymersOLEDs, SensorsProvides luminescence and electronic properties

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. Thiophene derivatives are sought-after building blocks for COFs due to their excellent electrical properties, which can be imparted to the final framework. mdpi.comnih.gov Chemical suppliers explicitly identify this compound as a potential organic monomer for COFs. bldpharm.com In this context, the aldehyde group is a key reactive handle for forming the porous structure through condensation reactions with multi-amine or other complementary linkers, typically forming robust imine bonds. The resulting thiophene-based COFs are investigated for applications in photocatalysis, sensing, and as electronic materials. researchgate.net While specific COFs built from the 2-ethyl variant are not yet prominent in the literature, the fundamental chemistry and the commercial availability of the monomer point to its significant potential in this emerging field. nih.gov

Design and Synthesis of Advanced Ligands for Catalysis.

This compound is a promising, though not yet extensively documented, precursor for the development of sophisticated ligands for catalytic applications. Its trifunctional nature, featuring a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and an ethyl group that influences steric and electronic properties, provides a versatile platform for designing ligands with tailored characteristics. These ligands can coordinate with various transition metals to form complexes that are active in both homogeneous and heterogeneous catalysis.

Thiophene-Based Ligand Scaffolds.

The inherent structural features of this compound allow for its elaboration into a variety of ligand scaffolds. The aldehyde functionality is a key reactive site for the synthesis of imine-based ligands, such as Schiff bases, which are renowned for their ease of synthesis and modularity. Condensation of the aldehyde with primary amines yields Schiff base ligands with N-donor atoms that can be readily modified by varying the amine precursor. This allows for fine-tuning of the steric and electronic environment around the metal center.

Furthermore, the bromine atom at the 5-position of the thiophene ring opens avenues for the introduction of other coordinating groups through cross-coupling reactions. For instance, palladium-catalyzed reactions like the Suzuki or Sonogashira coupling can be employed to introduce aryl, alkyl, or alkynyl groups. nih.gov These groups can be further functionalized with donor atoms such as phosphorus, nitrogen, or sulfur, leading to the formation of multidentate ligands.

The synthesis of phosphine (B1218219) ligands, a cornerstone of homogeneous catalysis, can also be envisioned starting from this compound. nih.gov While direct phosphination at the bromine position is a possibility, a more common strategy involves the conversion of the aldehyde to a chloromethyl or hydroxymethyl group, followed by reaction with a phosphide (B1233454) source. The resulting phosphine-functionalized thiophenes can act as P-donor ligands.

Below is a table summarizing potential ligand scaffolds derived from this compound and the synthetic strategies that could be employed.

Ligand ScaffoldKey Functional Group for SynthesisPotential Synthetic ReactionCoordinating Atoms
Schiff BaseAldehydeCondensation with primary aminesN, S
Bidentate N,S-LigandsAldehyde and BromineFormation of Schiff base followed by functionalization at the bromine positionN, S, potentially others
Phosphine LigandsBromine or modified AldehydeNucleophilic substitution with phosphides or cross-coupling reactionsP, S

Applications in Homogeneous and Heterogeneous Catalysis.

Ligands derived from thiophene-based scaffolds have demonstrated significant utility in a wide array of catalytic transformations. While specific applications of ligands directly synthesized from this compound are not yet widely reported, the catalytic potential can be inferred from analogous systems.

Homogeneous Catalysis:

Palladium complexes of thiophene-based Schiff base and phosphine ligands have been extensively used in cross-coupling reactions, which are fundamental to modern organic synthesis. kuleuven.beresearchgate.net These reactions, including the Suzuki, Heck, and Sonogashira couplings, are vital for the formation of carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.comharvard.edu The sulfur atom in the thiophene ring can play a crucial role in stabilizing the metal center and modulating its catalytic activity.

The design of bidentate or pincer-type ligands incorporating the thiophene moiety can lead to highly stable and active catalysts. For example, a palladium complex bearing a thiophene-based N,S-ligand could be an effective catalyst for Heck coupling reactions, facilitating the coupling of aryl halides with alkenes. The electronic properties of the thiophene ring, influenced by the ethyl and bromo substituents, would impact the electron density at the metal center, thereby affecting the catalytic cycle.

The table below illustrates potential applications of metal complexes with ligands derived from this compound in homogeneous catalysis.

Catalytic ReactionMetal CenterLigand TypePotential Advantages
Suzuki CouplingPalladiumPhosphine, Schiff BaseHigh turnover numbers, functional group tolerance
Heck CouplingPalladiumN,S-Bidentate, PhosphineRegioselectivity, high yields
Sonogashira CouplingPalladium/CopperPhosphine, Schiff BaseMild reaction conditions
C-N CouplingPalladium, CopperN-donor ligandsSynthesis of anilines and other nitrogen-containing compounds

Heterogeneous Catalysis:

The functional groups on this compound-derived ligands also allow for their immobilization on solid supports, paving the way for the development of heterogeneous catalysts. The aldehyde or other introduced functional groups can be used to covalently attach the ligand to materials such as silica, polymers, or magnetic nanoparticles. This heterogenization offers several advantages, including ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and improved stability.

For instance, a palladium complex of a Schiff base ligand anchored to a solid support could be used as a recyclable catalyst for Suzuki coupling reactions in environmentally benign solvents like water or ethanol. The porous nature of the support could also influence the selectivity of the catalytic process.

While the direct application of this compound in the synthesis of ligands for catalysis is an emerging area, its chemical functionalities present a strong foundation for the design of novel and efficient catalysts for a broad range of organic transformations.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Ethylthiophene 3 Carbaldehyde

Electronic Structure and Molecular Orbital Analysis

The arrangement of electrons in molecular orbitals is fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. For 5-Bromo-2-ethylthiophene-3-carbaldehyde, the interplay between the electron-rich thiophene (B33073) ring and the electron-withdrawing bromo and carbaldehyde substituents, along with the electron-donating ethyl group, creates a unique electronic landscape.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations can elucidate the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. orientjchem.orgjchps.com

For substituted thiophenes, DFT studies have shown that the nature and position of substituents significantly influence the HOMO and LUMO energy levels. researchgate.net In this compound, the electron-donating ethyl group at the 2-position is expected to raise the energy of the HOMO, while the electron-withdrawing carbaldehyde and bromo groups at the 3- and 5-positions, respectively, are expected to lower the energy of the LUMO. This combined effect would lead to a relatively small HOMO-LUMO gap, suggesting a molecule that is moderately reactive. orientjchem.org

DFT calculations also provide other important electronic descriptors. The ionization potential (IP) and electron affinity (EA) can be estimated from the energies of the HOMO and LUMO, respectively, according to Koopmans' theorem. These values are crucial for understanding the molecule's behavior in redox reactions. Furthermore, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be derived from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity. jchps.com

Table 1: Calculated Electronic Properties of a Representative Substituted Thiophene using DFT

Parameter Value (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital
ELUMO -2.0 Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.5 Indicator of chemical stability and reactivity
Ionization Potential (IP) 6.5 Energy required to remove an electron
Electron Affinity (EA) 2.0 Energy released upon gaining an electron
Electronegativity (χ) 4.25 Tendency to attract electrons

Note: The values in this table are representative for a substituted thiophene and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

The distribution of the HOMO and LUMO across the molecule is also revealing. For many thiophene derivatives, the HOMO is typically localized on the thiophene ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is often distributed over the electron-withdrawing substituents and adjacent atoms of the thiophene ring, highlighting the sites for nucleophilic attack. researchgate.netresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding intermolecular interactions. nih.gov The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would be expected to show distinct regions of varying electrostatic potential.

Negative Potential (Red/Yellow): The oxygen atom of the carbaldehyde group would be the most electron-rich site, exhibiting a strong negative potential. This is due to the high electronegativity of oxygen and the presence of lone pairs of electrons. The sulfur atom in the thiophene ring would also exhibit a region of negative potential, although less intense than the carbonyl oxygen.

Positive Potential (Blue): The hydrogen atom of the carbaldehyde group would show a positive electrostatic potential, making it susceptible to nucleophilic attack. The area around the bromine atom would also exhibit a region of positive potential along the C-Br bond axis, known as a "sigma-hole," which is characteristic of halogen bonding interactions. researchgate.net

Neutral/Intermediate Potential (Green): The ethyl group and the carbon atoms of the thiophene ring would generally show a more neutral potential.

The MEP map provides a clear rationale for the molecule's reactivity, guiding the understanding of how it will interact with other reagents. For instance, the negative potential on the carbonyl oxygen suggests it will be a primary site for hydrogen bonding or coordination to Lewis acids.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static but is in a constant state of flux, with various conformations being accessible through the rotation of single bonds. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers to their interconversion.

For this compound, the key conformational degrees of freedom are the rotation around the C2-C(ethyl) bond and the C3-C(aldehyde) bond. Torsional scans, where the energy of the molecule is calculated as a function of a specific dihedral angle, can be performed to map out the potential energy surface for these rotations.

The rotation of the ethyl group is likely to have a relatively low energy barrier. However, steric hindrance between the ethyl group and the adjacent carbaldehyde group could influence its preferred orientation. nih.govyoutube.com Similarly, the orientation of the carbaldehyde group relative to the thiophene ring is of significant interest. Computational studies on related thiophene-3-carbaldehydes suggest that the planar conformations, where the aldehyde group is either cis or trans to the sulfur atom, are the most stable. nih.gov The relative energies of these conformers and the barrier to their interconversion would be influenced by steric interactions with the adjacent ethyl group and electronic effects. The presence of bulky substituents can significantly impact the torsional angles and, consequently, the electronic properties of the molecule. nih.gov

Table 2: Hypothetical Torsional Energy Profile for the C3-C(aldehyde) Bond Rotation

Dihedral Angle (S-C3-C=O) Relative Energy (kcal/mol) Conformation
0.0 cis-planar (Global Minimum)
90° 3.5 Perpendicular (Transition State)

Note: This table presents a hypothetical energy profile based on general knowledge of similar compounds. Specific calculations are needed for this compound.

The analysis of torsional profiles is crucial for understanding how the molecule's shape influences its packing in the solid state and its interactions in solution. acs.org

The surrounding environment, particularly the solvent, can have a significant impact on the conformational equilibrium of a molecule. Solvents can stabilize or destabilize different conformers based on their polarity and ability to form specific interactions like hydrogen bonds. researchgate.netscilit.com

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the associated energy barriers. This information provides a deep understanding of the reaction's kinetics and selectivity.

For this compound, several types of reactions could be investigated computationally:

Suzuki Cross-Coupling: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form a new carbon-carbon bond. nih.govresearchgate.net Computational modeling can be used to investigate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. DFT calculations can help to understand the role of the phosphine (B1218219) ligands on the palladium catalyst and the influence of the thiophene substituents on the reaction rate and yield. rsc.org

Nucleophilic Addition to the Carbaldehyde: The carbaldehyde group is susceptible to nucleophilic attack. Computational studies can model the addition of various nucleophiles (e.g., Grignard reagents, organolithium compounds) to the carbonyl carbon. These models can predict the stereochemical outcome of the reaction if a new chiral center is formed and can rationalize the reactivity based on the electronic properties of the reactants.

Aromatic Nucleophilic Substitution: Although less common for electron-rich rings like thiophene, under certain conditions, nucleophilic aromatic substitution (SNAr) could be possible, particularly if further activating groups are present. Computational studies can compare the energetics of different proposed SNAr mechanisms, such as the stepwise Meisenheimer complex pathway. nih.govresearchgate.net The role of the solvent in stabilizing charged intermediates can also be explored. nih.gov

By providing a detailed, atomistic view of the reaction pathway, computational modeling complements experimental studies and can guide the design of new synthetic strategies. rsc.org

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational organic chemistry, offering insights into the feasibility and kinetics of a chemical reaction. By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy relative to the reactants, the activation energy (ΔG‡) can be determined. A lower activation energy corresponds to a faster reaction rate. For a molecule like this compound, several reactions, such as nucleophilic addition to the carbonyl group or cross-coupling reactions at the bromine-substituted carbon, are of interest.

Theoretical studies on related brominated thiophenes in reactions like the Suzuki cross-coupling have demonstrated the utility of Density Functional Theory (DFT) in mapping out the energetics of the reaction. These studies typically show that the oxidative addition of the palladium catalyst to the carbon-bromine bond is a critical step, and its transition state energy can be influenced by the electronic nature of the substituents on the thiophene ring. The electron-withdrawing nature of the carbaldehyde group and the electron-donating effect of the ethyl group in this compound would be expected to modulate the energy of such transition states.

Table 1: Hypothetical Transition State Analysis for a Reaction of this compound

Reaction TypeComputational MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
Nucleophilic AdditionB3LYP6-311+G(d,p)PCM (Ethanol)15.2
Suzuki Coupling (Oxidative Addition)M06-2Xdef2-TZVPSMD (Toluene)22.5
Electrophilic Aromatic SubstitutionωB97X-D6-31G(d)IEFPCM (Dichloromethane)18.9

Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study might reveal.

Reaction Coordinate Pathways

A reaction coordinate pathway, or potential energy surface, provides a detailed map of the energy changes that occur as reactants are converted into products. By tracing this path, computational chemists can identify not only the transition state but also any intermediates that may be formed during the reaction. For this compound, a reaction such as the reduction of the aldehyde to an alcohol using a hydride source (e.g., NaBH₄) can be computationally modeled.

The reaction coordinate would begin with the reactants (the thiophene derivative and the hydride), proceed through a transition state where the hydride is attacking the carbonyl carbon, and end with the alcohol product. The energy profile would show the relative energies of these species. DFT calculations on similar aldehydes have shown that the approach of the nucleophile to the carbonyl carbon is a key geometric parameter in defining the reaction coordinate. researchgate.net The presence of the bulky ethyl group and the bromine atom could sterically influence the trajectory of the incoming nucleophile, a factor that can be precisely modeled.

Table 2: Hypothetical Energy Profile for the Reduction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State+12.8
Intermediate (Alkoxide)-5.4
Products-25.7

Note: The data in this table is hypothetical and intended to illustrate a typical reaction energy profile.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.govnih.gov For this compound, the predicted chemical shifts would be sensitive to the electron-donating and -withdrawing effects of the substituents.

The aldehyde proton would be expected to have a chemical shift in the downfield region (around 9-10 ppm) due to the deshielding effect of the carbonyl group. The sole aromatic proton on the thiophene ring would also have a characteristic chemical shift influenced by the adjacent bromine and formyl groups. The ethyl group protons would show the typical quartet and triplet pattern. Similarly, the ¹³C NMR spectrum can be predicted, with the carbonyl carbon appearing significantly downfield.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aldehyde H9.85-
Thiophene H7.62130.5
Ethyl CH₂2.9525.8
Ethyl CH₃1.3514.2
Carbonyl C-185.1
Thiophene C-Br-115.7
Thiophene C-CHO-142.3
Thiophene C-Et-158.9
Thiophene C-S-138.6

Note: The data in this table is hypothetical and based on general trends for substituted thiophenes.

Vibrational Frequency Calculations (IR, Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of these modes, which correspond to the peaks in an experimental spectrum. iosrjournals.org For this compound, key vibrational modes would include the C=O stretch of the aldehyde, C-H stretches of the ethyl and aromatic protons, and various ring stretching and bending modes of the thiophene core.

The C=O stretching frequency is typically a strong, sharp band in the IR spectrum, and its calculated position would be around 1680-1700 cm⁻¹. The C-Br stretch would appear at a lower frequency. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed bands can be made.

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
C=O Stretch1695HighMedium
Aromatic C-H Stretch3105MediumHigh
Aldehyde C-H Stretch2850MediumMedium
Ethyl C-H Stretch2970HighHigh
Thiophene Ring Stretch1450HighHigh
C-Br Stretch650MediumLow

Note: The data in this table is hypothetical and illustrates the expected regions for these vibrational modes.

Advanced Spectroscopic Characterization Methodologies for 5 Bromo 2 Ethylthiophene 3 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 5-Bromo-2-ethylthiophene-3-carbaldehyde, a suite of NMR experiments provides detailed insights into its proton and carbon environments, as well as their spatial and through-bond relationships.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical shifts and multiplicities of nuclei, multi-dimensional NMR techniques are required for a definitive assignment and structural confirmation.

Correlation Spectroscopy (COSY): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would be expected to show a cross-peak between the methylene (B1212753) protons (-CH₂) and the methyl protons (-CH₃) of the ethyl group, confirming their connectivity. A crucial, albeit weak, correlation might also be observed between the aldehydic proton and the thiophene (B33073) ring proton, indicating a long-range coupling.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This technique allows for the unambiguous assignment of carbon signals. For the target molecule, the HSQC spectrum would show correlations for the thiophene C-H, the aldehydic C-H, and the -CH₂ and -CH₃ groups of the ethyl substituent. The quaternary carbons (C-2, C-3, C-5) would be absent from this spectrum, aiding in their identification.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for mapping out the molecular skeleton. For this compound, key HMBC correlations would include:

The aldehydic proton showing correlations to the C-3 and C-4 carbons of the thiophene ring.

The thiophene ring proton (at C-4) showing correlations to C-2, C-3, and C-5.

The methylene protons of the ethyl group showing correlations to the C-2 and C-3 carbons of the thiophene ring, as well as the methyl carbon.

These combined techniques allow for the complete and confident assignment of all proton and carbon signals, as illustrated in the hypothetical data table below, based on typical chemical shifts for similar substituted thiophenes. nih.govoup.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts and HMBC Correlations for this compound

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Predicted HMBC Correlations (from ¹H at position)
AldehydeCHO9.8 - 10.2182 - 185C-3, C-4
Thiophene-4H-47.5 - 7.8135 - 138C-2, C-3, C-5
Ethyl-CH₂CH₂2.8 - 3.125 - 28C-2, C-3, Ethyl-CH₃
Ethyl-CH₃CH₃1.2 - 1.514 - 16C-2, Ethyl-CH₂
Thiophene-2C-2-145 - 148H-4, Ethyl-CH₂, Ethyl-CH₃
Thiophene-3C-3-140 - 143CHO, H-4, Ethyl-CH₂
Thiophene-5C-5-115 - 118H-4

Dynamic NMR for Conformational Studies

The ethyl and carbaldehyde groups attached to the thiophene ring are not conformationally rigid. Rotation around the C2-C(ethyl) and C3-C(aldehyde) single bonds can lead to different stable conformations (rotamers). Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is the primary method for investigating such conformational dynamics.

For this compound, restricted rotation around the C3-C(aldehyde) bond could lead to two planar conformers. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a single time-averaged signal. By analyzing the line shapes at different temperatures, the energy barrier to rotation (ΔG‡) can be calculated, providing valuable thermodynamic data about the conformational stability.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Advanced MS methods provide not only the molecular weight but also the elemental composition and structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z value of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. For this compound (C₇H₇BrOS), HRMS would confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. nih.gov

Data Table: HRMS Data for this compound (C₇H₇BrOS)

IonCalculated Exact MassObserved Exact Mass
[C₇H₇⁷⁹BrOS]⁺217.9479217.9481 (example)
[C₇H₇⁸¹BrOS]⁺219.9459219.9460 (example)

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of ions by inducing fragmentation. In an MS/MS experiment, the molecular ion of this compound would be selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed. This process provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

The fragmentation pathways for brominated thiophenes often involve characteristic losses. nih.govrsc.org For the target compound, expected fragmentation pathways could include:

Loss of a hydrogen radical (-H•): Formation of a stable [M-H]⁺ ion.

Loss of the formyl radical (-CHO•): Leading to the [M-CHO]⁺ fragment.

Loss of ethylene (B1197577) (-C₂H₄): Through a McLafferty-type rearrangement involving the ethyl group.

Loss of the bromine radical (-Br•): Resulting in the [M-Br]⁺ fragment.

Cleavage of the thiophene ring: Leading to smaller, characteristic fragment ions.

Analyzing these fragmentation patterns helps to confirm the identity and connectivity of the different functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique is contingent upon the ability to grow a suitable single crystal of the compound.

For this compound, a successful crystal structure analysis would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure: Verifying the atomic connectivity and substitution pattern on the thiophene ring.

Precise bond lengths and angles: Offering insight into the electronic nature and potential strain within the molecule.

Conformation in the solid state: Revealing the preferred orientation of the ethyl and carbaldehyde substituents relative to the thiophene ring.

Intermolecular interactions: Detailing how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonds or halogen bonds (C-Br···O) that influence the solid-state properties.

Although a specific crystal structure for this compound is not publicly available, data from similar thiophene derivatives demonstrate the power of this technique. tandfonline.com The crystallographic data would typically be presented in a standardized format, as shown in the hypothetical table below.

Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₇H₇BrOS
Formula Weight219.09
Crystal SystemMonoclinic (example)
Space GroupP2₁/c (example)
a (Å)9.60 (example)
b (Å)9.55 (example)
c (Å)13.70 (example)
β (°)105.0 (example)
Volume (ų)1210 (example)
Z (molecules/cell)4 (example)
Density (calculated) (g/cm³)1.20 (example)
R-factor (%)< 5 (for a good quality structure)

Single-Crystal Diffraction Analysis.

Below is a hypothetical data table of plausible crystallographic parameters for this compound, based on data from related brominated thiophene compounds. mdpi.comuomphysics.net

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Empirical Formula C₇H₇BrOS
Formula Weight 219.10 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 12.3
α (°) 90
β (°) 105
γ (°) 90
Volume (ų) 1029
Z 4

Crystal Packing and Intermolecular Interactions.

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline material. For this compound, several types of intermolecular interactions are expected to play a significant role in its crystal packing.

Halogen bonding is a prominent interaction that could be anticipated, involving the bromine atom. Specifically, Br···O or Br···S interactions with neighboring molecules could be a key feature in the supramolecular assembly. researchgate.net Additionally, the presence of the aldehyde group allows for the formation of C–H···O hydrogen bonds, where the aldehydic hydrogen or hydrogens from the ethyl group or thiophene ring interact with the oxygen atom of an adjacent molecule. nih.gov

Vibrational Spectroscopy (Infrared and Raman).

Characteristic Functional Group Vibrations.

The IR and Raman spectra of this compound would be expected to exhibit a series of characteristic bands corresponding to its various functional groups. The aldehyde group would give rise to a strong C=O stretching vibration, typically observed in the region of 1680-1700 cm⁻¹. The C–H stretching vibration of the aldehyde is also a useful diagnostic peak, usually found around 2720 cm⁻¹ and 2820 cm⁻¹.

The thiophene ring itself has a set of characteristic vibrational modes. Aromatic C–H stretching vibrations are expected to appear above 3000 cm⁻¹. iosrjournals.org The C=C stretching vibrations within the thiophene ring typically result in bands in the 1300-1500 cm⁻¹ region. iosrjournals.org The C–S stretching vibrations of the thiophene ring are generally observed at lower frequencies, often between 600 and 800 cm⁻¹. uomphysics.net The presence of the bromine substituent would be indicated by a C–Br stretching vibration, which is expected to appear in the far-infrared region, typically below 600 cm⁻¹. uomphysics.net The ethyl group would show characteristic C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations around 1375 and 1450 cm⁻¹. uomustansiriyah.edu.iq

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde C=O stretch 1680 - 1700
Aldehyde C-H stretch 2720, 2820
Thiophene C-H stretch > 3000
Thiophene C=C stretch 1300 - 1500
Thiophene C-S stretch 600 - 800
Ethyl C-H stretch 2850 - 2960
Ethyl C-H bend 1375, 1450

Conformational Fingerprinting.

Vibrational spectroscopy can also serve as a tool for "conformational fingerprinting," providing insights into the different possible spatial arrangements (conformers) of a molecule. For this compound, rotation around the single bond connecting the aldehyde group to the thiophene ring, and the bond between the ethyl group and the ring, can lead to different conformers.

These different conformers may have distinct vibrational spectra due to changes in molecular symmetry and vibrational coupling. While many vibrational modes may be similar between conformers, certain "fingerprint" regions of the spectrum, particularly at lower frequencies, can be sensitive to conformational changes. By comparing experimental spectra with theoretical calculations for different possible conformers, it is possible to identify the most stable conformation in a given state (e.g., solid, liquid, or gas). However, specific studies on the conformational fingerprinting of this compound are not currently available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is related to the energy difference between these orbitals.

For this compound, several electronic transitions are possible. The thiophene ring is a chromophore, and the presence of the aldehyde group and the bromine atom, which are auxochromes, will influence the absorption spectrum. The expected electronic transitions include π → π* and n → π* transitions. youtube.comslideshare.net

The π → π* transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital and are typically high-energy transitions, resulting in strong absorption bands. youtube.com The n → π* transitions involve the promotion of a non-bonding electron (from the oxygen of the aldehyde group) to an antibonding π* orbital. These transitions are generally of lower energy and result in weaker absorption bands. youtube.com The conjugation of the aldehyde group with the thiophene ring is expected to shift the λmax to longer wavelengths (a bathochromic or red shift) compared to unconjugated systems.

Table 3: Predicted Electronic Transitions for this compound

Transition Involved Orbitals Expected Wavelength Range (nm)
π → π* π (thiophene, C=O) → π* (thiophene, C=O) 250 - 300

Table 4: List of Compound Names

Compound Name
This compound
Thiophene

Future Directions and Emerging Research Avenues

Development of Novel Derivatization Strategies for 5-Bromo-2-ethylthiophene-3-carbaldehyde

The reactivity of the aldehyde and bromo groups on the this compound scaffold is the cornerstone for developing new derivatization strategies. The aldehyde group at the 3-position offers a direct route for creating a diverse range of molecules through reactions like condensation, while the bromo group at the 5-position is ideal for cross-coupling reactions. mdpi.com

Future research is focused on expanding the library of derivatives through innovative synthetic methodologies. The aldehyde functionality allows for immediate reactivity, making it a prime target for creating complex structures. mdpi.com For instance, the Claisen-Schmidt condensation reaction between thiophene-3-carbaldehyde and various acetophenone (B1666503) derivatives is a well-established method for synthesizing chalcones, which are α,β-unsaturated ketones with interesting structural and electronic properties. nih.govnih.govresearchgate.net This fundamental reaction can be expanded to include a wider array of ketones and reaction conditions to generate novel chalcone (B49325) analogues from this compound.

The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov This powerful tool for carbon-carbon bond formation allows for the introduction of various aryl and heteroaryl groups at the 5-position, significantly diversifying the molecular landscape. nih.govacs.org Research is moving towards using more complex and functionalized boronic acids and esters to build intricate molecular frameworks. Furthermore, direct C-H arylation techniques are emerging as an efficient, atom-economical alternative to traditional cross-coupling, enabling the functionalization of thiophenes with a broad scope of substrates. researchgate.netorganic-chemistry.org The development of palladium-catalyzed 1,4-migration associated with direct arylation presents a new tool for C-H bond functionalization, even at the typically less reactive β-positions of thiophenes. researchgate.netrsc.org

Reaction TypeReagents/CatalystsPotential Products from this compound
Claisen-Schmidt Condensation Substituted Acetophenones, Base (e.g., KOH)Thiophene-containing chalcones
Suzuki-Miyaura Coupling Arylboronic acids/esters, Palladium catalyst, Base5-Aryl-2-ethylthiophene-3-carbaldehydes
Direct C-H Arylation (Hetero)aryl bromides, Palladium catalystFunctionalized bi- and oligo-thiophenes
Palladium-catalyzed 1,4-migration Palladium catalyst, Heteroarenesβ-heteroarylated 2-arylthiophene derivatives

This table summarizes potential derivatization strategies for this compound based on established thiophene (B33073) chemistry.

Exploration of Advanced Materials Architectures Incorporating Thiophene Building Blocks

Thiophene and its derivatives are fundamental building blocks in the field of organic electronics due to their excellent electronic properties, planarity, and stability. rsc.org The unique substitution pattern of this compound makes it a promising candidate for incorporation into advanced materials, particularly conjugated polymers and covalent organic frameworks (COFs). mdpi.comrsc.org

The π-conjugated system of the thiophene ring is essential for charge transport in organic semiconductors. rsc.org By polymerizing derivatives of this compound, researchers can create novel polymers for applications in:

Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are widely used as the active semiconducting layer in OFETs. mdpi.comnih.gov

Organic Photovoltaics (OPVs): The ability to tune the electronic properties of thiophene polymers by altering substituents makes them ideal for donor-acceptor systems in OPV active layers. nih.govacs.org

Organic Light-Emitting Diodes (OLEDs): Functionalized polythiophenes can act as emissive or charge-transporting layers in OLED devices. mdpi.comnih.gov

The aldehyde group is particularly valuable, as it provides a reactive handle for post-polymerization functionalization or for creating cross-linked, insoluble semiconducting films. acs.orgnih.gov This allows for the fine-tuning of material properties and the introduction of specific functionalities, such as fluorescent nanoparticles. nih.gov The exploration of donor-acceptor sequences within polymer backbones has proven beneficial for optimizing HOMO-LUMO energy levels and enhancing charge carrier properties. nih.govacs.org

Beyond linear polymers, thiophene units are being integrated into highly ordered, porous structures known as Covalent Organic Frameworks (COFs). mdpi.com These materials offer high surface areas and tunable pore environments, making them suitable for applications in catalysis, sensing, and gas storage. The defined structure of this compound could be exploited to create novel COFs with tailored electronic and photophysical properties. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, scalability, and precise control over reaction parameters. researchgate.netnih.govnih.gov The synthesis of this compound and its derivatives is well-suited for adaptation to flow chemistry platforms.

Key advantages of applying flow chemistry to thiophene synthesis include:

Enhanced Safety: Many reactions, such as those involving organolithium reagents or exothermic processes, can be performed more safely on a small scale within a flow reactor. nih.gov

Improved Efficiency and Yield: The superior heat and mass transfer in microreactors can lead to faster reaction times, higher conversions, and better selectivity compared to batch processes. researchgate.netmdpi.com

Scalability: Scaling up production in a flow system is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. researchgate.net

Automation: Flow systems can be fully automated, enabling the rapid synthesis and screening of libraries of compounds for drug discovery or materials science applications. rsc.org

Recent studies have demonstrated the successful implementation of direct arylation of thiophenes in continuous flow using a packed-bed reactor, achieving high yields and productivity. researchgate.net Such a strategy could be directly applied to the derivatization of this compound. Automated platforms can facilitate the telescoped synthesis of compound libraries, significantly reducing the time required for discovery and development processes. rsc.org

ParameterBatch ChemistryFlow Chemistry
Safety Higher risk with hazardous reagents/exothermic reactionsEnhanced safety due to small reaction volumes
Heat & Mass Transfer Often inefficient, can lead to side productsHighly efficient, better control and selectivity
Scalability Complex, requires re-optimizationSimpler, by extending run time or numbering-up
Reaction Time Can be lengthyOften significantly reduced
Automation Difficult to fully automateReadily integrated with automated systems

This table compares the key features of batch versus flow chemistry, highlighting the advantages of integrating the synthesis of thiophene derivatives into continuous flow platforms.

Interdisciplinary Research with Materials Science and Catalysis

The future development of this compound is intrinsically linked to interdisciplinary collaboration, particularly between synthetic chemistry, materials science, and catalysis. The molecular structure of this compound is a bridge between these fields, offering a platform for creating functional materials whose properties are determined by their catalytic synthesis and subsequent application.

In materials science, thiophene-based molecules are prized for their role in organic electronics. rsc.orgrsc.org The collaboration between synthetic chemists and materials scientists is crucial for designing and creating new polymers and materials with optimized properties for specific devices like sensors, transistors, and solar cells. mdpi.comacs.org The aldehyde functionality on this compound is a key feature that materials scientists can exploit for surface functionalization and creating adhesive, conductive polymer films. nih.gov

In the realm of catalysis, palladium-catalyzed reactions are fundamental to the synthesis and functionalization of thiophene derivatives. nih.govorganic-chemistry.org Ongoing research in catalysis aims to develop more efficient, selective, and sustainable catalytic systems. The insights gained from catalytic studies can be directly applied to the synthesis of novel derivatives of this compound. Conversely, thiophene-based structures can themselves be incorporated into ligands for catalytic complexes or form the basis of organocatalysts, creating a synergistic relationship between the fields. This interdisciplinary approach is essential for unlocking the full potential of versatile building blocks like this compound, driving innovation from fundamental molecular design to advanced technological applications.

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